molecular formula C23H20ClFN4O3S B2563920 6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1358985-54-2

6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2563920
CAS No.: 1358985-54-2
M. Wt: 486.95
InChI Key: LFJWPULIQXIKMS-UHFFFAOYSA-N
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Description

Its structure features a 1,3-benzodioxole moiety at position 6, a 2-chloro-6-fluorophenylmethylsulfanyl group at position 5, and ethyl/methyl substituents at positions 1 and 3, respectively. These substitutions are hypothesized to enhance target selectivity and metabolic stability compared to earlier analogs like Sildenafil . The benzodioxol group may improve lipophilicity and blood-brain barrier penetration, while the chloro-fluoro-phenylsulfanyl group introduces steric and electronic effects critical for PDE5 binding .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O3S/c1-3-29-21-20(13(2)27-29)26-23(33-11-15-16(24)5-4-6-17(15)25)28(22(21)30)10-14-7-8-18-19(9-14)32-12-31-18/h4-9H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJWPULIQXIKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and chlorofluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, such as the nitro group (if present) or the pyrazolopyrimidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structure suggests possible activity against certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be harnessed for various applications, such as in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Core Scaffold and Substitution Patterns

Pyrazolo[4,3-d]pyrimidin-7-one derivatives share a fused heterocyclic core but differ in substituents, which dictate their biological profiles:

Compound Name Substituents (Positions) Key Targets Notable Findings
Target Compound 6-(Benzodioxol-methyl), 5-(Cl-F-phenylsulfanyl) PDE5 (presumed) Enhanced lipophilicity; potential CNS activity
Sildenafil Citrate 5-(Ethoxyphenyl-sulfonyl), 1-methyl, 3-propyl PDE5 First FDA-approved PDE5 inhibitor; moderate selectivity
WO 2020/068729 Compound Variable ALK2/FGFR-targeting groups ALK2, FGFR Dual kinase modulation; anticancer applications
5-Butylamino-6-(4-fluorophenyl) Analog 6-(4-Fluorophenyl), 5-butylamino PDE5 Dihedral angles (75.9° and 40.3°) correlate with potency

Structural Insights :

  • The target compound’s benzodioxol-methyl group at position 6 distinguishes it from Sildenafil’s ethoxyphenyl-sulfonyl moiety. This substitution may reduce off-target effects (e.g., retinal PDE6 inhibition) by altering steric interactions .
  • Dihedral angles between aromatic rings (e.g., 75.9° in the 5-butylamino analog ) influence conformational stability and target engagement. Computational studies are needed to confirm similar effects in the target compound.
Pharmacological and Kinetic Profiles
  • Sildenafil Citrate : High oral bioavailability but associated with side effects (e.g., visual disturbances) due to PDE6 cross-reactivity .
  • Target Compound : The benzodioxol group may enhance metabolic stability via cytochrome P450 shielding, while the sulfanyl linker could reduce oxidative degradation compared to sulfonyl groups .
  • Kinase-Targeting Analogs : Pyrazolo[4,3-d]pyrimidines with ALK2/FGFR substitutions (e.g., WO 2020/068729 ) exhibit divergent therapeutic applications, underscoring the scaffold’s versatility.

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